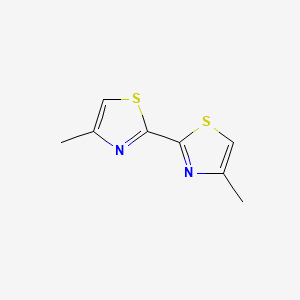
H-Tyr(PO3H2)-Val-Asn-Val-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Tyr(PO3H2)-Val-Asn-Val-OH is a synthetic peptide composed of four amino acids: tyrosine, valine, asparagine, and valine. The tyrosine residue is phosphorylated, which adds a phosphate group (PO3H2) to the molecule. This phosphorylation is significant as it plays a crucial role in various biological processes, including signal transduction and protein-protein interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr(PO3H2)-Val-Asn-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Phosphorylation: The tyrosine residue is phosphorylated using phosphoramidite chemistry or other phosphorylation reagents.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
H-Tyr(PO3H2)-Val-Asn-Val-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: The phosphate group on tyrosine can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles can be used to substitute the phosphate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with modified tyrosine residues.
科学的研究の応用
H-Tyr(PO3H2)-Val-Asn-Val-OH has several applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Helps in understanding protein-protein interactions and signal transduction pathways.
Medicine: Investigated for its potential role in therapeutic interventions targeting phosphorylation-related diseases.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
作用機序
The mechanism of action of H-Tyr(PO3H2)-Val-Asn-Val-OH involves its interaction with specific molecular targets, primarily protein tyrosine phosphatases and kinases. The phosphorylated tyrosine residue can mimic natural substrates, allowing researchers to study the effects of phosphorylation on protein function and signaling pathways.
類似化合物との比較
Similar Compounds
H-Tyr(PO3H2)-OH: A simpler phosphorylated tyrosine derivative used in similar research applications.
H-Tyr(3-I)-OH: An iodinated tyrosine derivative used as a tyrosine hydroxylase inhibitor.
Uniqueness
H-Tyr(PO3H2)-Val-Asn-Val-OH is unique due to its specific sequence and phosphorylation state, which allows it to be used in more specialized studies related to protein interactions and signal transduction. Its tetrapeptide structure provides a more complex model compared to simpler phosphorylated amino acids.
特性
分子式 |
C23H36N5O10P |
|---|---|
分子量 |
573.5 g/mol |
IUPAC名 |
2-[[4-amino-2-[[2-[[2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H36N5O10P/c1-11(2)18(22(32)26-16(10-17(25)29)21(31)28-19(12(3)4)23(33)34)27-20(30)15(24)9-13-5-7-14(8-6-13)38-39(35,36)37/h5-8,11-12,15-16,18-19H,9-10,24H2,1-4H3,(H2,25,29)(H,26,32)(H,27,30)(H,28,31)(H,33,34)(H2,35,36,37) |
InChIキー |
LFCOMFIDVQJRLC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B12103328.png)







![2-[6-(2-Chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12103362.png)
![[(2R)-5,5-Dimethyloxolan-2-yl]methanamine](/img/structure/B12103372.png)

![6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12103386.png)
![3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene](/img/structure/B12103387.png)
